3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine is an organic compound characterized by its biphenyl structure, where two phenyl rings are connected by a single bond. This compound features a methoxy group (-OCH₃) at the 3' position, a methyl group (-CH₃) at the 6 position, and an amine group (-NH₂) at the 3 position of the biphenyl framework. Its molecular formula is C₁₅H₁₅N₁O, and it has a molecular weight of approximately 241.29 g/mol. The unique arrangement of substituents on the biphenyl core contributes to its chemical reactivity and potential biological activity.
Several synthetic routes can be employed to obtain 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine:
3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine has potential applications in various fields:
Interaction studies involving 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine could focus on its binding affinity to biological targets such as proteins or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be utilized to determine these interactions. Furthermore, molecular docking studies could provide insights into the binding modes and affinities of this compound with various receptors.
Several compounds share structural similarities with 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methoxyaniline | Aniline derivative with a methoxy group at para position | Commonly used in dye synthesis |
| 2-Amino-4-methylphenol | Phenol derivative with amino and methyl groups | Exhibits antioxidant properties |
| 4-Aminobiphenyl | Biphenyl derivative with an amino group at para position | Known carcinogen; used in dye manufacturing |
| 4-Methoxybiphenyl | Biphenyl with a methoxy group at para position | Used in organic synthesis |
The uniqueness of 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine lies in its specific substitution pattern which may confer distinct physical and chemical properties compared to these similar compounds. Its combination of methoxy and amine functionalities may enhance its biological activity and reactivity compared to others listed.
3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine (CAS 1176550-49-4) belongs to the class of substituted biphenyl amines, featuring three distinct functional groups arranged across its aromatic system. The IUPAC name systematically describes its structure:
The molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1176550-49-4 |
| IUPAC Name | 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine |
| Molecular Formula | C₁₄H₁₅NO |
| Exact Mass | 213.1154 Da |
The systematic numbering follows IUPAC rules for biphenyl systems, where unprimed numbers designate the first benzene ring and primed numbers the second.
The molecule's three-dimensional configuration arises from its substituted biphenyl architecture:
Bond rotational constraints:
Torsional angles:
Isomerism considerations:
The spatial arrangement of substituents influences electronic delocalization, as demonstrated by the comparative conjugation effects:
| Substituent | Conjugation Strength | Directionality |
|---|---|---|
| -NH₂ | Strong (σ-donor) | Para/ortho-directing |
| -OCH₃ | Moderate (π-donor) | Para-directing |
| -CH₃ | Weak (σ-donor) | Ortho/para-directing |
These electronic characteristics dictate the molecule's reactivity in electrophilic substitution reactions and metal-catalyzed coupling processes.
The compound's development mirrors advancements in biphenyl synthesis techniques:
Key synthetic milestones include:
The compound's discontinued commercial status reflects both the evolving needs of pharmaceutical research and the development of more synthetically accessible analogs.